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molecular formula C6H6F2N2O2 B598760 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1204298-65-6

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B598760
M. Wt: 176.123
InChI Key: CTTXMUZEFPPHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188295B2

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (30 g, 207 mmol) in diethyl ether (90 ml) and dioxane (90 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 59.6 ml, 420 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (15.9 g, 201 mmol) and methyl 3-methoxyacrylate (22.3 g, 186 mmol) were successively added dropwise to the reaction mixture at a temperature of from 0 to 5° C. After stirring for 6 hours, a greasy solid formed, from which the supernatant solution was decanted off and discarded. The solid was then added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (41.4 g, 1.035 mol) and methylhydrazine (38.6 g of a 35% aqueous solution, 288 mmol) in water (665 ml) and then stirred at room temperature for 1 h. Subsequently, the reaction mixture was heated to 60° C. and stirred at this temperature for 0.5 h. The reaction mixture was freed of volatile constituents. The resulting residue was taken up in water (50 ml), washed with ethyl acetate and then brought to a pH of 2 with conc. hydrochloric acid. The solid precipitated at a temperature of 0° C. was isolated by filtration, washed with a little ice-cold water and dried under reduced pressure at a temperature of 40° C. 3-Difluoromethyl-1-methylpyrazole-4-carboxylic acid was obtained as a mixture with 5-difluoromethyl-1-methylpyrazole-4-carboxylic acid with a ratio of 85:15 in an amount of 10.1 g.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.9 g
Type
reactant
Reaction Step Five
Quantity
22.3 g
Type
reactant
Reaction Step Five
Quantity
41.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
665 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]([N:7]([CH3:9])C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.[N:14]1C=CC=C[CH:15]=1.CO[CH:22]=[CH:23][C:24]([O:26]C)=[O:25].[OH-].[Na+].[CH3:30][NH:31]N>C(OCC)C.O1CCOCC1.O>[F:5][CH:3]([F:4])[C:2]1[C:23]([C:24]([OH:26])=[O:25])=[CH:22][N:14]([CH3:15])[N:7]=1.[F:4][CH:3]([F:5])[C:2]1[N:7]([CH3:9])[N:31]=[CH:30][C:23]=1[C:24]([OH:26])=[O:25] |f:4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC(C(F)F)(F)N(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
15.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
22.3 g
Type
reactant
Smiles
COC=CC(=O)OC
Step Six
Name
Quantity
41.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
665 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
a greasy solid formed, from which the supernatant solution
CUSTOM
Type
CUSTOM
Details
was decanted off
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for 0.5 h
Duration
0.5 h
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid precipitated at a temperature of 0° C.
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with a little ice-cold water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at a temperature of 40° C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)F
Name
Type
product
Smiles
FC(C1=C(C=NN1C)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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